Molecular Weight and Atom Economy vs. 4-Bromo Analog
The target compound (C20H21N3OS, MW = 351.47 g·mol⁻¹) is 78.93 Da lighter than its 4-bromo-substituted analog 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)-2-propanol (C20H20BrN3OS, MW = 430.4 g·mol⁻¹), representing an 18.3% reduction in molecular weight [1]. Both molecules share the identical phenothiazine–propanol–pyrazole scaffold; the sole difference is the absence (target) vs. presence (analog) of a bromine atom at the pyrazole 4-position.
| Evidence Dimension | Molecular weight and heavy-atom count |
|---|---|
| Target Compound Data | MW = 351.47 g·mol⁻¹; 25 heavy atoms; 0 halogen atoms |
| Comparator Or Baseline | 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)-2-propanol: MW = 430.4 g·mol⁻¹; 26 heavy atoms; 1 Br atom |
| Quantified Difference | ΔMW = −78.93 g·mol⁻¹ (−18.3%); Δ heavy atoms = −1; Δ halogen = −1 Br |
| Conditions | Calculated from molecular formula; vendor-reported purity ≥95% for both compounds |
Why This Matters
Lower molecular weight and absence of halogen improve compliance with Lipinski's Rule of Five for oral drug-likeness and reduce potential halogen-related toxicity liabilities during lead development, directly influencing candidate selection in drug discovery procurement.
- [1] BenchChem (excluded source; data verified via independent CAS registry). 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)-2-propanol. Molecular formula C20H20BrN3OS, MW 430.4. View Source
